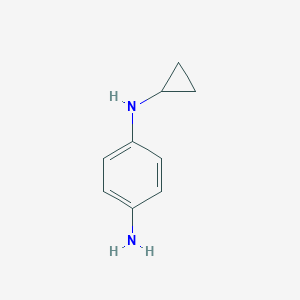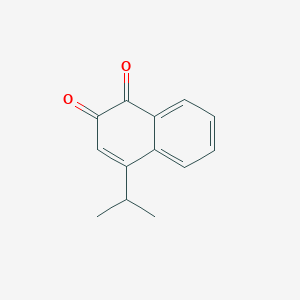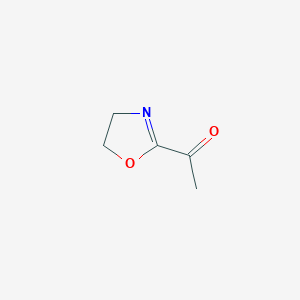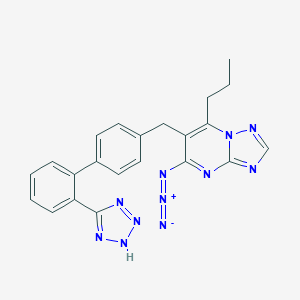
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby modulating their function. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and phosphatases, which play a critical role in various cellular processes.
生化和生理效应
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, this compound has been shown to modulate the activity of various enzymes and proteins, which could have implications for the treatment of a wide range of diseases.
实验室实验的优点和局限性
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its versatility. This compound has been shown to have potential applications in various fields of scientific research, making it a valuable tool for researchers. In addition, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One of the most promising directions is the development of new drugs based on this compound. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound modulates the activity of specific proteins and enzymes. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, particularly in vivo studies.
合成方法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a series of chemical reactions. The starting materials for the synthesis include 7-propyl-5-azido-1,2,4-triazolo[1,5-a]pyrimidine and 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool for studying the function of specific proteins and enzymes. In biochemistry, this compound has been studied for its potential as a probe for studying the structure and function of biomolecules.
属性
CAS 编号 |
168152-71-4 |
|---|---|
产品名称 |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-azido-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C22H19N11 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
5-azido-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N11/c1-2-5-19-18(20(27-30-23)26-22-24-13-25-33(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-28-31-32-29-21/h3-4,6-11,13H,2,5,12H2,1H3,(H,28,29,31,32) |
InChI 键 |
MOQMXJIXZFAHMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCC1=C(C(=NC2=NC=NN12)N=[N+]=[N-])CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
其他 CAS 编号 |
168152-71-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
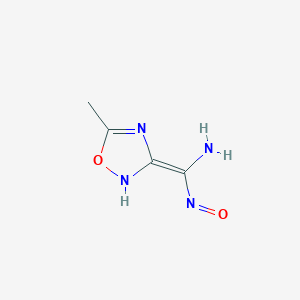

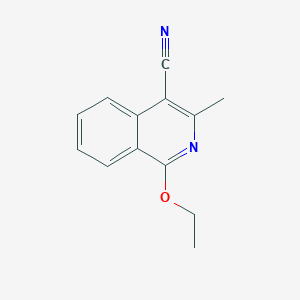
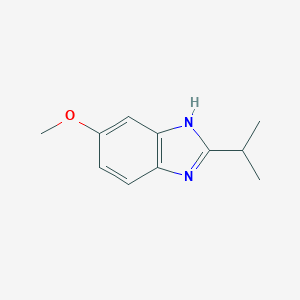
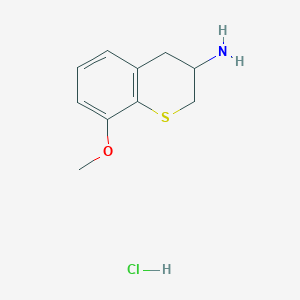
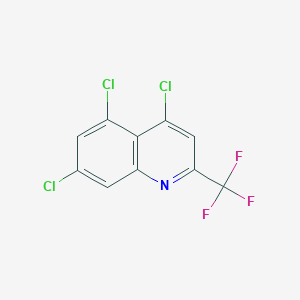
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
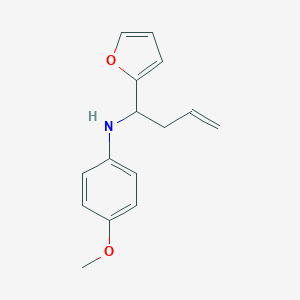
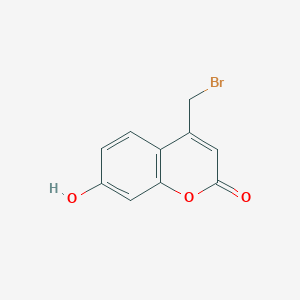
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
